

Application Notes and Protocols for the Enzymatic Synthesis of Sophorose

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Compound of Interest

Compound Name: Sophorose monohydrate

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Introduction

Sophorose, a disaccharide composed of two glucose units linked by a β -1,2 glycosidic bond, is a molecule of significant interest in biotechnology and pharmaceutical research.^{[1][2]} It is recognized as a potent inducer of cellulase production in fungi such as *Trichoderma reesei*, a critical process in the conversion of biomass to biofuels and other valuable biochemicals.^{[1][3][4][5]} Additionally, sophorose is a key structural component of sophorolipids, a class of biosurfactants with antimicrobial, anticancer, and immunomodulatory properties that are being explored for various therapeutic applications.^{[6][7]}

Traditionally, the high cost and low availability of pure sophorose have limited its widespread use in research and industrial applications.^[1] This document provides detailed application notes and protocols for a highly efficient, one-pot enzymatic synthesis of sophorose from the inexpensive and readily available substrates, sucrose and glucose. This method offers a cost-effective and scalable solution for producing high-purity sophorose for a range of applications.

Principle of the Method

The synthesis is achieved through a one-pot reaction utilizing three key enzymes:

- Sucrose Phosphorylase (SP) from *Leuconostoc mesenteroides* (LmSP)

- 1,2- β -Oligoglucan Phosphorylase (SOGP) from *Enterococcus italicus* (EiSOGP)
- Exo- β -1,2-glucooligosaccharide Sophorohydrolase (SGH) from *Parabacteroides distasonis* (BDI_3064)

The enzymatic cascade begins with sucrose phosphorylase catalyzing the conversion of sucrose and inorganic phosphate into fructose and α -D-glucose-1-phosphate (α -Glc-1P). Subsequently, 1,2- β -oligoglucan phosphorylase utilizes α -Glc-1P as a donor and glucose as an acceptor to synthesize 1,2- β -oligoglucans. These oligoglucans are then hydrolyzed by exo- β -1,2-glucooligosaccharide sophorohydrolase to yield sophorose. This cycle is repeated, leading to the accumulation of sophorose in the reaction mixture.[8]

Applications

- **Induction of Cellulase Production:** Sophorose is a highly effective inducer of cellulase gene expression in filamentous fungi like *Trichoderma reesei*. [3][4][5] Researchers can use the synthesized sophorose to study the regulatory mechanisms of cellulase production, screen for hyper-producing fungal strains, and optimize conditions for industrial-scale cellulase manufacturing for the biofuel and biorefinery industries. A mixture of glucose and sophorose has been shown to be a particularly efficient inducer.[9]
- **Substrate for Glycosyltransferases and Glycoside Hydrolases:** Pure sophorose serves as a valuable substrate for characterizing the activity and specificity of various carbohydrate-active enzymes.
- **Synthesis of Sophorolipids and Their Derivatives:** Sophorose is a precursor for the synthesis of sophorolipids, which have applications in drug delivery, as antimicrobial agents, and in cosmetics.[6][7] The availability of enzymatically synthesized sophorose can facilitate research into novel sophorolipid-based drugs and formulations.
- **Prebiotic and Functional Food Research:** Sophorose has been recognized for its potential prebiotic functions.[1] The described synthesis method allows for the production of sophorose for studies in gut microbiome modulation and the development of functional foods.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of Sophorose

This protocol describes the optimized one-pot reaction for sophorose synthesis.

Materials:

- Sucrose
- Glucose
- Sodium phosphate buffer (pH 7.0)
- Sucrose Phosphorylase (LmSP)
- 1,2- β -Oligoglucan Phosphorylase (EiSOGP)
- Exo- β -1,2-glucooligosaccharide Sophorohydrolase (BDI_3064)
- Dry yeast (*Saccharomyces cerevisiae*)
- Deionized water
- Reaction vessel (e.g., shaker flask)
- Incubator shaker
- Water bath or heat block

Procedure:

- **Reaction Mixture Preparation:** In a suitable reaction vessel, prepare the reaction mixture with the final concentrations as detailed in Table 1. It is recommended to prepare a stock solution of the sodium phosphate buffer.
- **Enzyme Addition:** Add the three enzymes to the reaction mixture at the concentrations specified in Table 1.
- **Incubation:** Incubate the reaction mixture at 30°C for 48 hours with gentle agitation.[\[3\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Enzyme Inactivation:** After the incubation period, terminate the reaction by heating the mixture at 95°C for 10 minutes.[\[1\]](#)
- **Monosaccharide Removal (Yeast Treatment):** Cool the reaction mixture to 30°C. To remove the remaining glucose and the fructose byproduct, add dry yeast to the mixture (e.g., 2 grams for a 100 mL reaction volume). Incubate at 30°C for 2 hours with agitation.[\[1\]](#)
- **Yeast Removal:** Centrifuge the mixture to pellet the yeast cells. Carefully decant the supernatant containing the sophorose.
- **Purification:** The sophorose in the supernatant can be further purified by size-exclusion chromatography (see Protocol 2).

Table 1: Optimized Reaction Conditions for Sophorose Synthesis[\[3\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Component	Final Concentration
Sucrose	250 mM
Glucose	5 mM
Sodium Phosphate Buffer (pH 7.0)	10 mM
Sucrose Phosphorylase (LmSP)	5 µg/mL
1,2-β-Oligoglucan Phosphorylase (EiSOGP)	20 µg/mL
Exo-β-1,2-glucooligosaccharide Sophorohydrolase (BDI_3064)	50 µg/mL

Under these conditions, a sophorose yield of approximately 108 mM can be expected, with a final yield of around 45% based on the initial amount of sucrose.[\[3\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol 2: Purification of Sophorose by Size-Exclusion Chromatography (SEC)

This protocol provides a general guideline for purifying sophorose from the reaction mixture after yeast treatment. The specific column and parameters should be optimized based on the available equipment.

Materials:

- Supernatant from Protocol 1
- Size-exclusion chromatography column (e.g., packed with a resin suitable for separating small molecules, like Sephadex G-25)
- SEC system (pump, injector, detector, fraction collector)
- Mobile phase (e.g., deionized water)
- Standards for calibration (e.g., glucose, fructose, sucrose, sophorose)

Procedure:

- **Sample Preparation:** Filter the supernatant from the yeast treatment step through a 0.22 μm filter to remove any remaining particulate matter.
- **Column Equilibration:** Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
- **Sample Injection:** Inject the filtered sample onto the column. The injection volume should be a small fraction of the total column volume for optimal resolution.
- **Elution and Fraction Collection:** Elute the sample with the mobile phase at a constant flow rate. Collect fractions of the eluate.
- **Analysis of Fractions:** Analyze the collected fractions for the presence of sophorose. This can be done using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or enzymatic assays.
- **Pooling and Concentration:** Pool the fractions containing pure sophorose. The pooled fractions can be concentrated by methods such as rotary evaporation or lyophilization to obtain sophorose as a solid.

Data Presentation

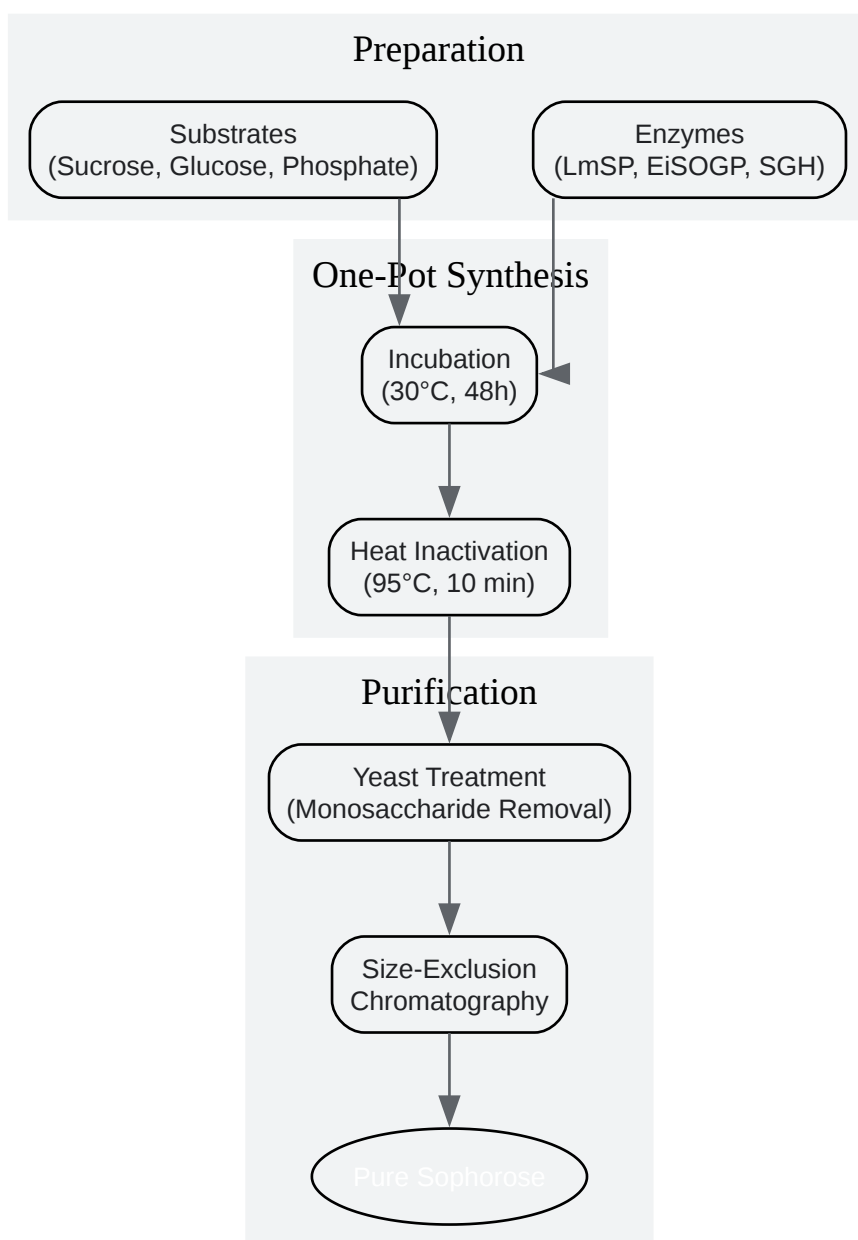
The efficiency of the one-pot synthesis can be influenced by the initial concentrations of substrates and the amount of each enzyme used. The following table summarizes data from optimization experiments.

Table 2: Effect of Substrate and Enzyme Concentrations on Sophorose Production[8]

Condition No.	Glucose (mM)	Sucrose (mM)	LmSP (µg/mL)	EiSOGP (µg/mL)	BDI_3064 (µg/mL)	Sophorose (mM)
1	5	100	100	100	100	85
2	25	100	100	100	100	116
3	100	100	100	100	100	105
4	5	250	100	100	100	129
5	25	250	100	100	100	125
6	100	250	100	100	100	118
7	5	500	100	100	100	80
8	25	500	100	100	100	92
9	100	500	100	100	100	98
10	5	250	5	100	100	120
11	5	250	20	100	100	128
12	5	250	100	20	100	122
13	5	250	5	20	50	106
14 (Optimized)	5	250	5	20	50	108

Visualizations

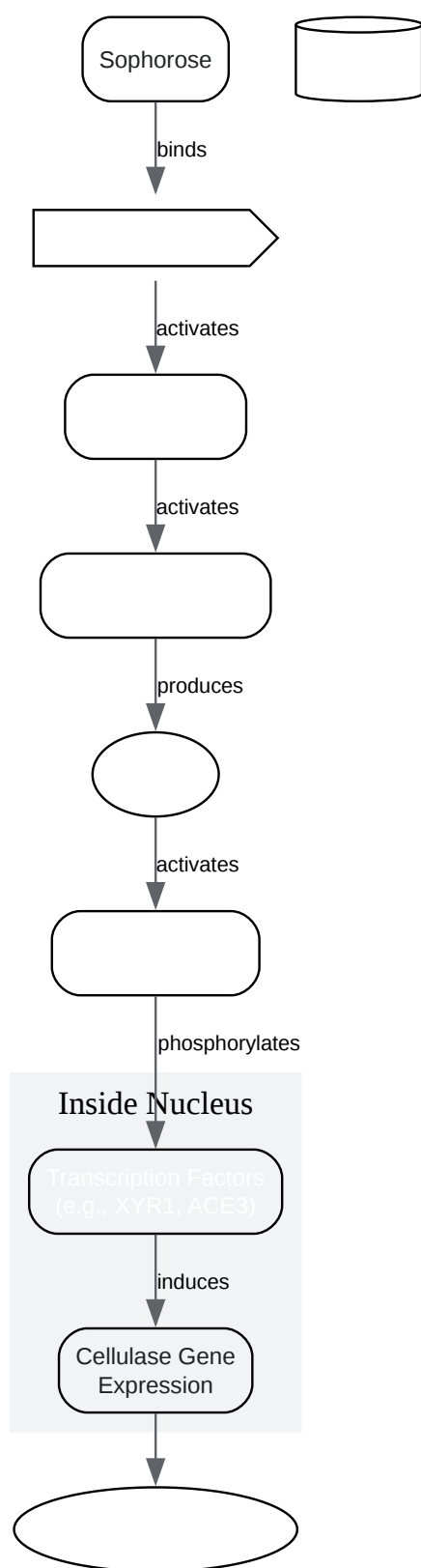
Experimental Workflow



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Caption: Workflow for the one-pot enzymatic synthesis of sophorose.

Sophorose-Induced Cellulase Signaling Pathway in *T. reesei*



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Caption: Simplified signaling pathway for sophorose-induced cellulase production.

Safety and Handling

The enzymes and reagents used in this protocol are generally considered to be of low hazard. Sucrose phosphorylase from genetically modified *E. coli* has been evaluated and does not give rise to safety concerns under the intended conditions of use.[8][11] However, as with all laboratory procedures, standard safety precautions should be followed.

- Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
- Consult the Safety Data Sheets (SDS) for all chemicals and enzymes before use.
- Handle enzyme powders in a way that minimizes the generation of dust to avoid potential respiratory sensitization.

Alternative Methods

While the three-enzyme one-pot system is highly efficient, other enzymatic methods for sophorose synthesis exist:

- Transglycosylation by β -Glucosidase: Some β -glucosidases can catalyze the condensation of glucose to form sophorose, among other disaccharides.[1] However, this method often results in a mixture of products, making purification challenging.[1]
- Multifunctional Glycoside Hydrolase: A thermophilic glycoside hydrolase, CoGH1A, has been used for sophorose production from glucose via transglycosylation, reportedly achieving high productivity.[4]

This application note provides a comprehensive guide for the efficient synthesis of sophorose. The detailed protocols and supporting information are intended to empower researchers to produce this valuable disaccharide for a wide range of applications in biotechnology and drug development.

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References

- 1. One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophorose Clinisciences [clinisciences.com]
- 3. Induction of cellulolytic enzymes in *Trichoderma reesei* by sophorose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient production of sophorose from glucose and its potentially industrial application in cellulase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of cellulase production in *Trichoderma reesei* by a glucose–sophorose mixture as an inducer prepared using stevioside - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 9. Enhancement of Cellulase Production by *Penicillium oxalicum* Using Traditional Chinese Medicine Residue and Its Application in Flavonoid Extraction | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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